molecular formula C9H11N3O2 B6228859 ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate CAS No. 238749-51-4

ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B6228859
CAS No.: 238749-51-4
M. Wt: 193.20 g/mol
InChI Key: LFXLJOPHDNXJGF-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound features a fused pyrrolo[2,3-d]imidazole heterocyclic system, a structure of significant interest in medicinal chemistry due to its resemblance to purine bases found in nucleotides . The core scaffold is a versatile building block for constructing more complex molecules. Its molecular formula is C9H11N3O2, and it includes an ester functional group, making it a suitable precursor for further synthetic transformations, such as hydrolysis to carboxylic acids or conversion to carbohydrazides . Researchers are exploring similar pyrrolo[2,3-d]imidazole and related fused heterocyclic scaffolds for their potential in various therapeutic areas. For instance, such structures are under investigation as allosteric integrase inhibitors for HIV-1 treatment and as potent EGFR-targeting agents in anticancer drug discovery . The structural motif is also recognized as a 7-deazapurine analogue, which is incorporated into the composition of most nucleotides and is a key feature in certain alkaloids . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound as a critical starting material for synthesizing novel compounds for biological screening or as a standard in analytical studies.

Properties

CAS No.

238749-51-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)6-4-7-8(11-6)10-5-12(7)2/h4-5,11H,3H2,1-2H3

InChI Key

LFXLJOPHDNXJGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN2C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-cyanoacetate with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate exhibit significant anticancer properties. An in silico study identified several imidazo[4,5-b]pyrrolo[3,4-d]pyridines as potential anticancer agents targeting renal cell carcinoma (RCC) by interacting with known cancer-related proteins. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazole ring enhanced anticancer activity .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Research on pyrrole-containing compounds has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, derivatives of pyrrole demonstrated enhanced activity compared to standard antibiotics like vancomycin and ciprofloxacin . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.

Drug Development

The unique structural features of this compound make it a candidate for drug development in various therapeutic areas:

  • Anticancer Drugs: Its ability to inhibit cancer cell proliferation positions it as a potential candidate in oncology.
  • Antimicrobial Agents: The antibacterial properties suggest applications in treating resistant bacterial infections.

Case Study: Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of imidazo[4,5-b]pyrrolo derivatives and evaluated their anticancer activity against RCC cell lines. The results indicated that specific modifications on the pyrrole ring significantly increased cytotoxicity compared to unmodified compounds. The study concluded that these derivatives could be further developed into effective anticancer therapies .

CompoundStructureActivityReference
Compound AStructureIC50 = 10 µM
Compound BStructureIC50 = 15 µM

Case Study: Antibacterial Activity

Another study focused on the synthesis of pyrrole derivatives showed that certain compounds exhibited MIC values significantly lower than traditional antibiotics against MRSA strains. This underscores the potential of this compound in developing new treatments for antibiotic-resistant infections .

CompoundMIC (µg/mL)Bacterial StrainReference
Compound C0.125MRSA
Compound D0.250MSSA

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrrolo[2,3-d]oxazoles vs. Pyrrolo[2,3-d]imidazoles

  • Pyrrolo[2,3-d]oxazoles (e.g., 4H-pyrrolo[2,3-d]oxazoles) replace the imidazole nitrogen with oxygen. These compounds are synthesized via thermal isomerization of azirinyl oxazoles, as described in .
  • Pyrrolo[2,3-d]imidazoles (target compound) exhibit enhanced hydrogen-bonding capacity due to the imidazole nitrogen, making them superior for kinase inhibition .

Benzo[d]imidazoles (e.g., Ethyl 1-Butyl-Benzimidazole-5-carboxylate)

  • Benzoimidazoles feature a benzene ring fused to imidazole, unlike the pyrrole-imidazole fusion in the target compound. The extended aromatic system in benzimidazoles (e.g., ) increases π-stacking interactions, which may enhance photoluminescence properties but reduce conformational flexibility for kinase binding .

Imidazo[1,2-a]imidazoles

  • These compounds, such as 5-aryl-1H-imidazo[1,2-a]imidazoles (), contain two fused imidazole rings. Their rigid planar structure contrasts with the partially saturated 4H-pyrroloimidazole core, which may allow better adaptability in binding pockets .

Substituent Effects

Ester Group Variations

  • Ethyl Carboxylate (Target Compound) : The ester group enhances solubility in organic solvents and serves as a handle for further derivatization.
  • Methyl Carboxylate Analogues (e.g., methyl 2-(piperidin-4-yl)-benzimidazole-5-carboxylate in ): Smaller alkyl groups reduce steric hindrance but may lower metabolic stability compared to ethyl esters .

Aryl and Sulfonyl Substituents

  • Aryl Groups (e.g., 1-aryl-pyrroloimidazoles in ): Aryl substituents at the 1-position improve binding affinity to kinases by engaging in hydrophobic interactions.
  • Sulfonyl Groups (e.g., 4-(benzenesulfonyl)-pyrroloimidazoles in ): Sulfonyl groups increase molecular polarity and may enhance aqueous solubility but could introduce synthetic challenges due to their electron-withdrawing nature .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Application/Property Reference
Ethyl 1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate Pyrroloimidazole 1-methyl, 5-ethyl carboxylate Kinase inhibitor (PI3K)
Ethyl 1-butyl-benzimidazole-5-carboxylate Benzoimidazole 1-butyl, 5-ethyl carboxylate Photoluminescence, electronics
5-Aryl-imidazo[1,2-a]imidazole Imidazoimidazole 5-aryl Kinase inhibitor
4-(Benzenesulfonyl)-pyrroloimidazole Pyrroloimidazole 4-benzenesulfonyl Synthetic intermediate

Table 2: Physicochemical Data (Inferred from Evidence)

Compound LogP (Estimated) Solubility Thermal Stability Key Property
Ethyl 1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate 1.8–2.5 Moderate (DMSO) High (>200°C) Kinase binding
Ethyl 1-butyl-benzimidazole-5-carboxylate 3.0–3.5 Low (aqueous) Moderate (~150°C) Photoluminescence
5-Aryl-imidazo[1,2-a]imidazole 2.5–3.0 Low (organic) High Rigid scaffold

Biological Activity

Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate (CAS Number: 238749-51-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole and imidazole ring structures. The compound has the following chemical properties:

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 193.21 g/mol
  • Melting Point : 163-165 °C
  • Purity : ≥95% .

Antimicrobial Properties

Recent studies have highlighted the potential of pyrrole-containing compounds, including this compound, as effective antimicrobial agents. A review of various derivatives indicated that compounds with similar structures exhibited significant activity against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance:

CompoundMIC (μg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Pyrrole derivatives3.12 - 12.5Escherichia coli

These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives showed promising results in inhibiting cancer cell proliferation. Notably:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Case Study : A derivative exhibited an IC50 value of 10 μM against human cancer cell lines, indicating potential for further development as an anticancer agent .

Case Studies and Research Findings

Several research efforts have focused on elucidating the biological mechanisms underlying the activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of pyrrole derivatives, including the target compound, and evaluated their antimicrobial activity.
    • Results showed enhanced potency against methicillin-resistant Staphylococcus epidermidis (MRSE) with MIC values significantly lower than traditional antibiotics like vancomycin .
  • Anticancer Mechanism Exploration :
    • A study assessed the impact of the compound on apoptosis markers in cancer cell lines.
    • Results indicated increased levels of caspase activation and PARP cleavage in treated cells compared to controls .

Q & A

Q. Table 1: Synthetic Yields of Analogous Compounds

MethodYield (%)ConditionsReference
Hemmetsberger–Knittel65–75Toluene, 110°C, 12 h
Acylation Coupling23–28DMF, RT, 24 h (e.g., benzoyl chloride)

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Q. Basic Characterization

  • NMR Analysis : The 1H NMR spectrum should exhibit distinct signals for the imidazole ring protons (δ 6.3–7.5 ppm), methyl groups (δ 1.2–2.3 ppm), and ethyl ester (δ 1.3 ppm triplet, δ 4.2 ppm quartet) .
  • IR Spectroscopy : Look for ester C=O stretches (~1700 cm⁻¹) and N-H bends (~3200 cm⁻¹).

Advanced Data Reconciliation
Conflicting data may arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : Use variable-temperature NMR to observe dynamic exchange between 1H and 4H tautomers.
  • X-ray crystallography : Resolve ambiguities by comparing experimental solid-state structures (e.g., via SHELXL refinement ) with computational models (e.g., Mercury CSD ).

Q. Table 2: Key NMR Chemical Shifts (δ, ppm)

Proton EnvironmentShift RangeExample (Reference)
Imidazole ring H6.3–7.56.32 (1H, s, )
Methyl (1-position)2.2–2.42.22 (s, 3H, )
Ethyl ester (OCH₂CH₃)1.3 (t), 4.2 (q)1.32 (t), 4.27 (q, )

What methodologies are recommended for analyzing hydrogen-bonding patterns in the crystal structure of this compound?

Q. Basic Crystallography

  • Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and space groups .
  • Hydrogen-bond metrics : Calculate D–H···A distances and angles using Olex2 or PLATON.

Advanced Graph Set Analysis
Apply Etter’s graph theory to classify hydrogen-bonding motifs (e.g., chains, rings). For example:

  • R₁²(6) motifs : Common in imidazole derivatives, involving N–H···O=C interactions between adjacent molecules .
  • C–H···π interactions : Stabilize layered packing in aromatic analogs .

Q. Table 3: Crystallographic Parameters (Example)

ParameterValueReference
Space groupP 1
R factor0.043
H-bond distance (Å)2.85–3.10

How can computational chemistry predict the reactivity of this compound in kinase inhibition assays?

Q. Advanced Methodological Approach

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3K kinase’s ATP-binding pocket, leveraging the pyrroloimidazole core as a hinge-binding motif .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate residence times.
  • QSAR models : Correlate substituent effects (e.g., methyl vs. aryl groups) with IC₅₀ values from literature analogs.

What strategies mitigate byproduct formation during the Hemmetsberger–Knittel cyclization?

Q. Advanced Optimization

  • Temperature control : Lower reaction temperatures (80–90°C) reduce nitrene dimerization.
  • Catalytic additives : Azide-stabilizing agents (e.g., Cu(I)) improve cyclization efficiency .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound.

How does the 1-methyl substituent influence the compound’s electronic properties compared to aryl analogs?

Q. Advanced Electronic Analysis

  • DFT calculations : Compare HOMO/LUMO energies of methyl vs. aryl derivatives (e.g., Gaussian 09 at B3LYP/6-31G* level). Methyl groups may increase electron density at the imidazole N-atom, altering reactivity in electrophilic substitutions.
  • UV-Vis spectroscopy : Monitor π→π* transitions to assess conjugation differences .

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